molecular formula C16H16N2O3S B4582630 N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide

N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide

Cat. No.: B4582630
M. Wt: 316.4 g/mol
InChI Key: WIXNJJFCDWTQFI-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide is an organic compound that belongs to the class of sulfanylacetamides. These compounds are characterized by the presence of a sulfanyl group attached to an acetamide moiety. The compound’s structure includes a nitrophenyl group and a methylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide typically involves the following steps:

    Thioether Formation: The reaction of the nitrophenyl compound with a thiol to form a thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with an acetamide precursor under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used.

    Hydrolysis: Acidic or basic solutions, often with heat, are used to hydrolyze the acetamide group.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the reagent, various substituted derivatives can be formed.

    Hydrolysis: The products include the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide involves its interaction with specific molecular targets. The nitro and sulfanyl groups may play a role in binding to enzymes or receptors, leading to biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-4-nitrophenyl)-2-(4-chlorophenyl)sulfanylacetamide
  • N-(2-methyl-4-nitrophenyl)-2-(4-methoxyphenyl)sulfanylacetamide
  • N-(2-methyl-4-nitrophenyl)-2-(4-ethylphenyl)sulfanylacetamide

Uniqueness

N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and sulfanyl groups can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-3-6-14(7-4-11)22-10-16(19)17-15-8-5-13(18(20)21)9-12(15)2/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXNJJFCDWTQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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